N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Beschreibung
N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a carboxamide derivative featuring a 4-chlorophenyl group linked via an acetamide bridge to a piperazine ring substituted with a pyrimidin-2-yl moiety. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological activities.
Eigenschaften
Molekularformel |
C17H19ClN6O2 |
|---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
N-[2-(4-chloroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H19ClN6O2/c18-13-2-4-14(5-3-13)22-15(25)12-21-17(26)24-10-8-23(9-11-24)16-19-6-1-7-20-16/h1-7H,8-12H2,(H,21,26)(H,22,25) |
InChI-Schlüssel |
LBAWBFQDAZBOFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, we can explore analogous methods used for related structures.
Reaction Conditions: These would depend on the chosen synthetic pathway, but typical conditions include reflux, inert atmospheres, and specific catalysts.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce.
Analyse Chemischer Reaktionen
Reaktivität: Aufgrund ihrer vielfältigen funktionellen Gruppen könnte diese Verbindung verschiedene Reaktionen eingehen.
Häufige Reagenzien und Bedingungen: Diese variieren je nach der spezifischen Reaktion. Zum Beispiel
Hauptprodukte: Diese hängen vom Reaktionstyp und den Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
The biological activity of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has been investigated in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing chlorophenyl groups have been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated microglia, suggesting a protective mechanism against neuroinflammation. This activity is crucial in developing treatments for neurodegenerative diseases where inflammation is a contributing factor.
Anticancer Activity
Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, possess anticancer properties. For example, research has identified compounds that induce apoptosis in cancer cells through the modulation of specific kinase pathways involved in cell proliferation and survival. This suggests that the compound may hold promise as a lead structure for developing novel anticancer therapies.
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds in various preclinical models:
Synthesis and Production Methods
The synthesis of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step processes starting from commercially available precursors. Key steps include:
- Formation of the Piperazine Core : Achieved through cyclization reactions.
- Introduction of the Chlorophenyl Group : Often involves nucleophilic substitution reactions.
- Attachment of the Pyrimidine Moiety : Accomplished through amination reactions.
- Final Coupling to Form the Carboxamide : Usually involves acylation reactions.
Wirkmechanismus
- Unfortunately, specific details about its mechanism of action are not readily available. we can speculate:
- It may interact with cellular receptors or enzymes due to its diverse functional groups.
- Further research would be needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Electronic Effects
Key Analogs:
N-(2-Oxo-2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)-4-(Pyrimidin-2-yl)piperazine-1-carboxamide Substituent Difference: The 4-chlorophenyl group in the target compound is replaced with a 3-(trifluoromethyl)phenyl group. Impact: The electron-withdrawing trifluoromethyl group increases lipophilicity and may enhance membrane permeability compared to the chloro substituent. This modification could influence receptor binding and metabolic stability .
N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-Methylpiperazine-1-carboxamide (Compound 4s) Substituent Difference: The pyrimidin-2-yl group is replaced with a methyl group on the piperazine ring.
N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-Ethylpiperazine-1-carboxamide (Compound 4t) Substituent Difference: An ethyl group replaces the pyrimidin-2-yl substituent. Impact: The ethyl group increases hydrophobicity, which may improve bioavailability but reduce water solubility .
Physical Properties:
Note: Melting points for analogs correlate with substituent bulkiness, where ethyl derivatives may exhibit higher melting points due to improved crystal packing .
Local Anesthetic Activity:
- Analogs like 4s and 4t were tested in surface (rabbit cornea) and infiltrative (rat skin) anesthesia models. Compounds with 4-chlorophenyl groups showed prolonged activity compared to methoxy-substituted derivatives, likely due to enhanced lipophilicity and tissue retention .
Insulin-Mimetic Potential (Indirect Evidence):
- A structurally unrelated carboxamide (from ) exhibited insulin-mimetic activity with a binding free energy of -8.5 kcal/mol, suggesting that the carboxamide scaffold may interact with metabolic targets. The pyrimidine moiety in the target compound could further modulate such interactions .
Molecular Conformation and Stability
- Piperazine Ring Conformation : X-ray crystallography of N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () reveals a chair conformation for the piperazine ring, stabilized by N–H⋯O hydrogen bonds. This conformation is critical for maintaining planar amide geometry and intermolecular interactions .
- Hydrogen Bonding : The carbonyl group in the carboxamide moiety participates in hydrogen bonding, which may enhance crystalline stability and solubility profiles .
Biologische Aktivität
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a piperazine ring, a pyrimidine moiety, and a chlorophenyl group, which contribute to its unique biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is C₁₈H₁₈ClN₅O₂, with a molecular weight of approximately 414.9 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
Research indicates that the compound may interact with various receptors and enzymes, particularly influencing neurotransmitter systems. It has been suggested that its mechanism of action may involve:
- GABA Receptor Modulation : The compound shows potential in modulating GABA receptors, which are crucial for neurotransmission in the central nervous system.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds within the same structural class. For instance, derivatives of piperazine and pyrimidine have shown promising results in inhibiting cancer cell proliferation. A study indicated that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has also been investigated for its antimicrobial properties. A comparative study demonstrated that related compounds showed moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .
Study on Anticancer Effects
In a controlled laboratory setting, derivatives similar to N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide were subjected to MTT assays to evaluate their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications on the piperazine ring enhanced anticancer activity, suggesting structure–activity relationships (SAR) that could inform future drug design .
Antimicrobial Evaluation
A recent study focused on evaluating the antimicrobial efficacy of synthesized derivatives against various pathogens using standard agar diffusion methods. Compounds were tested against Salmonella typhi, Bacillus subtilis, and others. The results showed significant inhibition zones, indicating effective antimicrobial activity comparable to established antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, and how are intermediates purified?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling of piperazine and pyrimidine moieties : Use of 1-(2,4-dichlorophenyl)piperazine or similar derivatives as starting materials, with nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Carboxamide formation : Reaction of chloroacetamide intermediates with activated carbonyl groups (e.g., carbodiimide coupling reagents like EDC/HOAt) .
- Purification : Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) or HPLC (≥98% purity) to isolate intermediates and final products .
Q. Key Table: Common Reagents and Conditions
| Step | Reagents | Solvent | Purification Method | Yield Range |
|---|---|---|---|---|
| Piperazine coupling | 1-(2,4-dichlorophenyl)piperazine, K₂CO₃ | DMF | Column chromatography | 60-75% |
| Carboxamide activation | EDC, HOAt | Dichloromethane | HPLC | 40-55% |
Q. How is the compound structurally characterized, and what crystallographic data are available?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD) : Confirms monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, and β = 92.5° .
- Spectroscopic methods :
- NMR : H and C NMR verify piperazine ring protons (δ 2.5–3.5 ppm) and pyrimidine aromaticity (δ 8.0–8.5 ppm).
- Mass spectrometry (MS) : Molecular ion peak at m/z 317.78 (M+H⁺) .
Q. Key Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Z | 8 |
| R factor | 0.058 |
| Data-to-parameter ratio | 17.8 |
Q. What structure-activity relationships (SAR) are reported for modifications to the piperazine and pyrimidine groups?
Methodological Answer:
- Piperazine modifications :
- Pyrimidine modifications :
Advanced Research Questions
Q. How can solubility and bioavailability be optimized without compromising target binding?
Methodological Answer:
- Hydrophilic substituents : Introduce hydroxyethyl (e.g., 4-(2-hydroxyethyl)piperazine) or sulfonamide groups to enhance solubility (~2.5-fold increase in PBS solubility) .
- Prodrug strategies : Mask polar groups with acetyl or benzyl protectors, which are cleaved in vivo .
- Co-crystallization : Use cyclodextrins or co-solvents (e.g., PEG-400) to improve formulation stability .
Q. Key Table: Solubility Optimization Strategies
| Strategy | Example Modification | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| Hydroxyethyl substitution | 4-(2-hydroxyethyl)piperazine | 1.8 ± 0.2 | 45 |
| Sulfamoyl addition | N-(4-sulfamoylphenyl) | 2.1 ± 0.3 | 38 |
| Prodrug (acetylated) | Acetyl-protected carboxamide | 0.9 ± 0.1 | 62 |
Q. How should researchers address contradictions in receptor binding data (e.g., dopamine D3 vs. serotonin receptors)?
Methodological Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., H-spiperone for D3, H-LSD for 5-HT receptors) to quantify IC₅₀ values under identical conditions .
- Molecular docking : Compare binding poses in D3 (PDB: 3PBL) vs. 5-HT (PDB: 6WGT) receptors to identify divergent interaction motifs (e.g., piperazine-pyrimidine hydrogen bonding in D3) .
- Mutation studies : Replace key residues (e.g., Asp110 in D3) to validate selectivity .
Q. What in silico strategies are effective for predicting metabolic pathways and toxicity?
Methodological Answer:
- Metabolism prediction : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., oxidative cleavage of the piperazine ring by CYP3A4) .
- Toxicity screening :
- AMES test simulations : Assess mutagenicity of nitro or chlorophenyl groups.
- hERG inhibition models : Evaluate cardiotoxicity risks using MOE or StarDrop .
- DMPK modeling : Predict half-life (>6 hours) and clearance rates using PBPK models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
